![molecular formula C9H10ClN3O2 B2523292 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride CAS No. 2344680-05-1](/img/structure/B2523292.png)

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of the dimethyl groups and the carboxylic acid moiety suggests that this compound could have unique chemical and pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step reactions starting from substituted amino-pyridazines or related precursors. For instance, a group of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates were prepared by reacting substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate, followed by hydrolysis to obtain the corresponding carboxylic acids . Similarly, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized through reactions involving monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines . Although these examples do not describe the exact compound , they provide insight into the types of synthetic routes that could be employed for its synthesis.

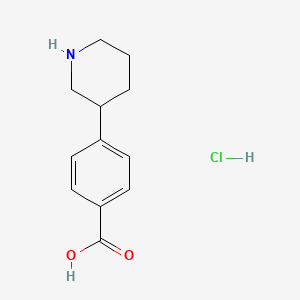

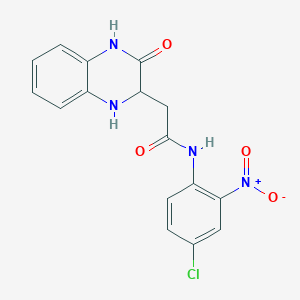

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by a fused bicyclic ring system consisting of an imidazole ring joined to a pyridazine ring. The substitution pattern, particularly the position and nature of the methyl groups, can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with biological targets. The carboxylic acid group is a functional moiety that can engage in hydrogen bonding and ionization, which may be relevant for the compound's solubility and biological activity .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives can participate in various chemical reactions, including electrophilic substitution, cycloaddition, and condensation reactions. For example, electrophilic substitution has been used to synthesize substituted carbazoles, which are structurally related to imidazo[1,2-b]pyridazines . Cycloaddition reactions have also been employed to create novel heterocyclic systems, as demonstrated in the synthesis of spiro[pyrazole-4,7'-pyrrolo[3,4-c]pyridazine] derivatives . These reactions highlight the versatility of imidazo[1,2-b]pyridazine derivatives as synthetic intermediates for the generation of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid; hydrochloride would be influenced by its molecular structure. The presence of methyl groups may increase hydrophobicity, while the carboxylic acid group contributes to acidity and the potential to form salts, such as the hydrochloride salt. These properties are important for the solubility, stability, and overall pharmacokinetic profile of the compound. The pharmacological activities of similar compounds have been evaluated, showing anti-inflammatory, analgesic, and anti-tuberculosis activities, which suggest potential therapeutic applications for the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Potential Antitumor Agents Research highlights the synthesis of b-fused carbazoles, which involve the transformation of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester into various derivatives through electrophilic substitution. These compounds, featuring the core structure of previously developed antitumor compounds, indicate a potential pathway for creating new antitumor agents utilizing similar chemical structures (Haider et al., 2014).

Antibacterial Activities Further research on derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests a potential application of these chemical structures in developing new antibacterial agents (Bildirici et al., 2007).

Supramolecular Assembly and Interactions The formation of supramolecular structures through hydrogen bonds and other intermolecular interactions is a critical aspect of chemical research. The study of tetrafluoroterephthalic acid with aza compounds shows the significance of hydrogen bonds in assembling molecules into larger architectures, which can have implications for the design of novel materials and chemical sensors (Wang et al., 2014).

Antimicrobial and Antimycobacterial Activities Synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown high antibacterial activities, suggesting the potential of these compounds in antimicrobial and specifically antimycobacterial therapies (Azab et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQYVKFLPTHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2523220.png)

![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]but-2-ynamide](/img/structure/B2523221.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)